![molecular formula C9H14O B2479941 Spiro[2.6]nonan-4-on CAS No. 5743-85-1](/img/structure/B2479941.png)
Spiro[2.6]nonan-4-on
Übersicht
Beschreibung
Spiro[26]nonan-4-one is a spirocyclic ketone with the molecular formula C9H14O It is characterized by a unique structure where two nonane rings are connected through a single carbon atom, forming a spiro linkage
Wissenschaftliche Forschungsanwendungen
Spiro[2.6]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable tool in studying the effects of spirocyclic compounds on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Safety and Hazards
Spiro[2.6]nonan-4-one is associated with several hazard statements including H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spiro[2.6]nonan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,6-dibromohexane with sodium ethoxide followed by cyclization can yield spiro[2.6]nonan-4-one. Another method involves the use of a Diels-Alder reaction followed by oxidative cleavage to form the spirocyclic structure.
Industrial Production Methods: Industrial production of spiro[2.6]nonan-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[2.6]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the alpha position to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Wirkmechanismus
The mechanism of action of spiro[2.6]nonan-4-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the spirocyclic structure can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Spiro[2.5]octan-4-one: Similar spirocyclic structure but with one fewer carbon atom in the ring.
Spiro[3.5]nonan-4-one: Similar structure with an additional carbon atom in one of the rings.
Uniqueness: Spiro[2.6]nonan-4-one is unique due to its specific ring size and the resulting strain and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.
Eigenschaften
IUPAC Name |
spiro[2.6]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARUQYVDPDQGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2(CC1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

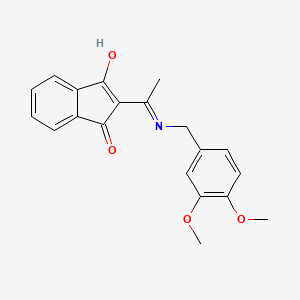
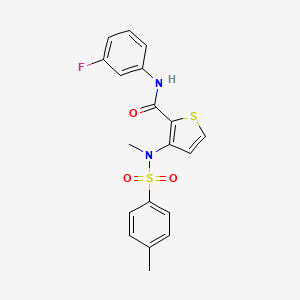
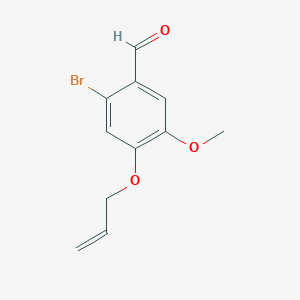
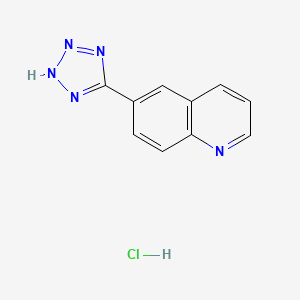
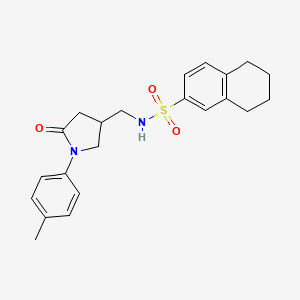

![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2479867.png)
![1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2479870.png)
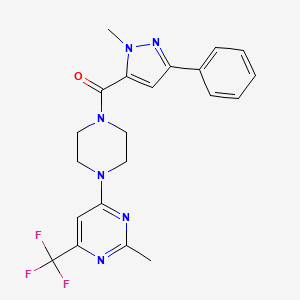
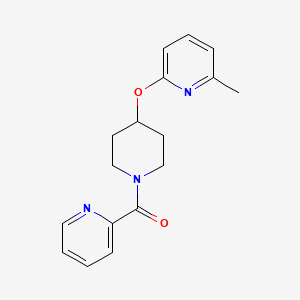
![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)
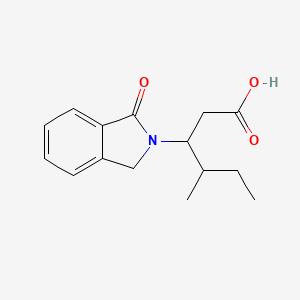
![7-Methylidene-4-azaspiro[2.5]octane](/img/structure/B2479875.png)
![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)
